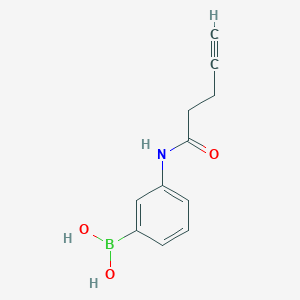

(3-(Pent-4-ynamido)phenyl)boronic acid

Description

(3-(Pent-4-ynamido)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the 3-position and a pent-4-ynamido moiety. The pent-4-ynamido group is an amide-linked alkyne (C≡C) at the terminal position of a five-carbon chain. The alkyne group offers opportunities for further functionalization via click chemistry, while the boronic acid moiety enables interactions with diols, sugars, and biological targets like β-lactamases .

Properties

IUPAC Name |

[3-(pent-4-ynoylamino)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BNO3/c1-2-3-7-11(14)13-10-6-4-5-9(8-10)12(15)16/h1,4-6,8,15-16H,3,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSBVOCSDOYNOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)CCC#C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Reaction Conditions

The most direct route involves coupling 4-pentynoic acid with 3-aminophenylboronic acid using carbodiimide-based reagents. Key steps include:

-

Activation of 4-Pentynoic Acid : 4-Pentynoic acid is activated using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or acetonitrile.

-

Coupling with 3-Aminophenylboronic Acid : The activated acid reacts with 3-aminophenylboronic acid in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

-

Step 1 : 4-Pentynoic acid (1.38 g, 14.01 mmol) is dissolved in DCM (2 mL).

-

Step 2 : EDC (4.026 g, 21 mmol) and HOBt (2.649 g, 19.59 mmol) are added under ice-cooling.

-

Step 3 : A solution of 3-aminophenylboronic acid (21 mmol) in DCM (20 mL) is introduced, followed by dropwise addition of DIPEA (2.13 g, 21 mmol).

-

Step 4 : The mixture is stirred at room temperature for 17 h, washed with aqueous HCl (5%), NaHCO₃ (sat.), and brine.

-

Step 5 : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes).

Optimization Insights

-

Catalytic DMAP : Adding 1 equivalent of 4-dimethylaminopyridine (DMAP) improves yields by facilitating acyl transfer.

-

Solvent Choice : Acetonitrile enhances reaction efficiency compared to DCM due to better solubility of intermediates.

Multi-step Synthesis from Nitro Precursors

Reduction of Nitro to Amine

When 3-aminophenylboronic acid is unavailable, it can be synthesized from 3-nitrophenylboronic acid:

-

Hydrogenation : 3-Nitrophenylboronic acid is reduced using H₂/Pd/C in ethanol.

-

Coupling : The resulting amine is coupled with 4-pentynoic acid as described in Section 1.

Data Table 1: Comparative Yields for Nitro Reduction

| Catalyst | Solvent | Pressure (psi) | Yield (%) |

|---|---|---|---|

| Pd/C (10%) | Ethanol | 25 | 92 |

| Raney Ni | Methanol | 50 | 78 |

Alternative Boronylation Methods

Grignard Reagent Approach

Phenylboronic acid derivatives can be synthesized via Grignard intermediates:

-

Formation of Phenylmagnesium Bromide : Bromobenzene reacts with magnesium in THF.

-

Reaction with Trimethyl Borate : The Grignard reagent reacts with B(OMe)₃ to form PhB(OMe)₂.

-

Hydrolysis : PhB(OMe)₂ is hydrolyzed to 3-aminophenylboronic acid using HCl.

Critical Analysis of Methodologies

Challenges and Solutions

-

Boronic Acid Sensitivity : The boronic acid group is prone to protodeboronation under acidic conditions. Using neutral pH and low temperatures minimizes degradation.

-

Amide Coupling Efficiency : Electron-deficient amines (e.g., 3-aminophenylboronic acid) require excess EDC/HOBt and DMAP for complete conversion.

Chemical Reactions Analysis

(3-(Pent-4-ynamido)phenyl)boronic acid: undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can be performed to convert the boronic acid to its corresponding boronic ester or borane derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or sodium hypochlorite.

Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution reactions often require nucleophiles such as amines or alcohols, along with suitable solvents and reaction conditions.

Major Products Formed:

Oxidation: Boronic esters, borates

Reduction: Boronic esters, boranes

Substitution: Amides, esters, ethers

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (3-(Pent-4-ynamido)phenyl)boronic acid is as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules. The presence of the alkyne group enhances its utility in creating diverse molecular architectures, particularly in drug development and material science.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Suzuki-Miyaura | (3-(Pent-4-ynamido)phenyl)boronic acid + aryl halide | Pd catalyst, base, solvent | Biaryl compounds |

Medicinal Chemistry

Drug Development

The compound has been investigated for its potential in drug discovery, particularly in designing boronic acid-based inhibitors. Its ability to form reversible covalent bonds with diols makes it suitable for targeting specific biological pathways.

Case Study: Tumor Targeting with Nanoparticles

Research has demonstrated that phenylboronic acid-decorated nanoparticles can effectively target tumors. These nanoparticles showed improved penetration and accumulation in tumor tissues compared to non-decorated counterparts, leading to enhanced therapeutic efficacy.

- Study Findings:

Materials Science

Development of Advanced Materials

The unique properties of (3-(Pent-4-ynamido)phenyl)boronic acid allow it to be utilized in creating stimuli-responsive materials. Its interaction with diols can lead to the formation of dynamic boronate esters, which are essential for developing self-healing materials and drug delivery systems.

| Material Type | Functionality | Applications |

|---|---|---|

| Polymers | Stimuli-responsive | Drug delivery, tissue engineering |

| Hydrogels | Self-healing | Scaffolds for tissue regeneration |

Chemical Reactions

The compound undergoes various chemical transformations that expand its utility:

- Oxidation: Can be oxidized to form boronic esters or borates.

- Reduction: Reduction reactions can convert it to corresponding boronic esters.

- Substitution: It can participate in nucleophilic substitution reactions with amines or alcohols.

Mechanism of Action

The mechanism by which (3-(Pent-4-ynamido)phenyl)boronic acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly influences solubility, stability, and reactivity. Below is a comparison with key analogs:

Key Insights :

- Alkyne-containing derivatives like (3-(Pent-4-ynamido)phenyl)boronic acid may exhibit enhanced solubility in polar aprotic solvents compared to aromatic or hydrophobic analogs (e.g., pyren-1-yl boronic acid) .

- The amide group in the pent-4-ynamido moiety could improve stability relative to aldehydes or acetylated derivatives .

Key Insights :

Key Insights :

- Bulky substituents (e.g., pent-4-ynamido) might reduce reaction yields due to steric hindrance, necessitating optimized catalysts .

Biological Activity

(3-(Pent-4-ynamido)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its ability to form reversible covalent bonds with diols, making it a valuable tool in various biochemical applications. Below, we explore its biological activity, including antibacterial, anticancer, and enzyme inhibition properties.

Boronic acids, including (3-(Pent-4-ynamido)phenyl)boronic acid, interact with biological molecules through the formation of boronate esters with cis-diols. This interaction is crucial for their biological activity, particularly in inhibiting enzymes and disrupting cellular processes.

1. Antibacterial Activity

Research indicates that boronic acids can serve as effective antibacterial agents. For instance, studies have shown that certain boronic acid derivatives exhibit significant inhibitory effects against resistant bacterial strains.

| Compound | Inhibitory Constant (Ki) | Target |

|---|---|---|

| Compound 70 | 0.004 µM | Class C β-lactamases |

| Compound 71 | 0.008 µM | Class C β-lactamases |

These compounds bind covalently to serine residues in the active site of β-lactamases, which are enzymes responsible for antibiotic resistance .

2. Anticancer Activity

The anticancer potential of (3-(Pent-4-ynamido)phenyl)boronic acid has been highlighted in various studies. It has been observed to inhibit cell cycle progression at the G2/M phase in cancer cell lines such as U266, leading to growth inhibition.

| Study | IC50 (nM) | Cell Line |

|---|---|---|

| Study A | 8.21 | U266 |

| Study B | 6.74 | U266 |

These findings suggest that this compound could be a lead candidate for further development in cancer therapeutics .

3. Enzyme Inhibition

The compound has also demonstrated enzyme inhibition properties:

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

These results indicate a strong potential for (3-(Pent-4-ynamido)phenyl)boronic acid to act as an inhibitor of various enzymes involved in metabolic processes .

Case Study 1: Antioxidant Activity

A recent study assessed the antioxidant activity of a novel boronic ester derived from phenyl boronic acid and quercetin, indicating that such compounds can exhibit significant free radical scavenging capabilities:

- ABTS Radical Scavenging : IC50: 0.11 ± 0.01 µg/mL

- DPPH Radical Scavenging : IC50: 0.14 ± 0.01 µg/mL

These results suggest that derivatives of (3-(Pent-4-ynamido)phenyl)boronic acid may have superior antioxidant properties compared to their precursors .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies have shown that (3-(Pent-4-ynamido)phenyl)boronic acid exhibits selective cytotoxicity towards cancer cell lines while maintaining low toxicity towards healthy cells:

- Cytotoxicity on MCF-7 Cells : IC50: 18.76 ± 0.62 µg/mL

This selective cytotoxicity underscores the potential therapeutic application of this compound in cancer treatment .

Q & A

Q. What are the key spectroscopic and chromatographic methods for characterizing (3-(Pent-4-ynamido)phenyl)boronic acid?

- Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation of the boronic acid and pent-4-ynamido groups. High-resolution mass spectrometry (HRMS) validates molecular weight (217.03 g/mol, CHBNO) . For purity assessment, reverse-phase LC-MS/MS with electrospray ionization (ESI) is recommended, as demonstrated for related boronic acids with %RSD ≤8.2% in reproducibility studies .

Q. How can researchers optimize the Suzuki-Miyaura cross-coupling reaction using this boronic acid derivative?

- Answer : Use palladium catalysts (e.g., Pd(PPh)) in anhydrous 1,2-dimethoxyethane (DME) with aqueous sodium carbonate as a base. Protect reactive groups (e.g., the pent-4-ynamido moiety) using tert-butoxycarbonyl (Boc) during coupling to prevent side reactions. Post-reaction purification via silica gel chromatography ensures product integrity .

Q. What solvent systems are compatible with (3-(Pent-4-ynamido)phenyl)boronic acid in synthetic workflows?

- Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while tetrahydrofuran (THF) and DME are ideal for cross-coupling reactions. Avoid protic solvents (e.g., water, alcohols) unless stabilized by bases (e.g., NaCO), as they may hydrolyze the boronic acid group .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of (3-(Pent-4-ynamido)phenyl)boronic acid in transition-metal-catalyzed reactions?

- Answer : The pent-4-ynamido group introduces steric hindrance, which can slow transmetallation in Suzuki-Miyaura reactions. Mitigate this by using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). Electron-withdrawing substituents on the aryl ring (e.g., fluorine, as in fluorinated analogs) enhance electrophilicity, improving coupling efficiency .

Q. What strategies enable selective functionalization of the boronic acid group while preserving the pent-4-ynamido moiety?

- Answer : Employ mild conditions for boronic acid reactions (e.g., pH 7–9, low temperature) to avoid alkyne degradation. For example, use Cu-free click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) to modify the pent-4-ynamido group post-synthetically .

Q. How can researchers analyze trace impurities (e.g., deprotected intermediates) in (3-(Pent-4-ynamido)phenyl)boronic acid samples?

- Answer : Utilize LC-MS/MS with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid). Quantify impurities via calibration curves, achieving limits of detection (LOD) <10 ppm. For example, carboxy phenyl boronic acid analogs show %RSD <8.2% in reproducibility .

Q. What role does the boronic acid moiety play in biological targeting (e.g., mycobacterial inhibition)?

- Answer : Boronic acids bind to bacterial enzymes (e.g., proteasomes) via reversible esterification with serine residues. Dimeric derivatives of phenylboronic acid show activity against Mycobacterium smegmatis (MIC ≤25 µg/mL), suggesting potential for antitubercular drug development .

Methodological Considerations

Q. How to handle air- and moisture-sensitive intermediates during the synthesis of this compound?

- Answer : Conduct reactions under inert atmosphere (N/Ar) using Schlenk lines. Store the boronic acid at −20°C in sealed, desiccated containers. Use anhydrous solvents (e.g., DME) pre-treated with molecular sieves .

Q. What computational tools predict the binding affinity of (3-(Pent-4-ynamido)phenyl)boronic acid to biological targets?

Q. How do substituents on the phenyl ring affect the compound’s stability in aqueous media?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.